molecular formula C21H17NO4 B5116160 2-(4-formylphenoxy)-N-(4-phenoxyphenyl)acetamide

2-(4-formylphenoxy)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B5116160
M. Wt: 347.4 g/mol
InChI Key: UNMAKUNLPXUYKZ-UHFFFAOYSA-N
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Description

2-(4-formylphenoxy)-N-(4-phenoxyphenyl)acetamide is an organic compound with a complex structure that includes both formyl and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formylphenoxy)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-formylphenol with 4-phenoxyaniline in the presence of acetic anhydride and a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-formylphenoxy)-N-(4-phenoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-carboxyphenoxy)-N-(4-phenoxyphenyl)acetamide.

    Reduction: 2-(4-hydroxyphenoxy)-N-(4-phenoxyphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-formylphenoxy)-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-formylphenoxy)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenoxy groups may interact with hydrophobic regions of biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-formylphenoxy)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a phenoxy group.

    2-(4-formylphenoxy)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a phenoxy group.

    2-(4-formylphenoxy)-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of a phenoxy group.

Uniqueness

2-(4-formylphenoxy)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of two phenoxy groups, which can enhance its hydrophobic interactions and potentially increase its biological activity. The combination of formyl and phenoxy groups also provides a versatile platform for further chemical modifications and functionalization.

Properties

IUPAC Name

2-(4-formylphenoxy)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c23-14-16-6-10-18(11-7-16)25-15-21(24)22-17-8-12-20(13-9-17)26-19-4-2-1-3-5-19/h1-14H,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMAKUNLPXUYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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